EPZ028862

SMYD3 biochemical IC50 methyltransferase assay

Researchers validating SMYD3 catalytic functions face a critical challenge: most inhibitors confound proliferation with target engagement. EPZ028862 solves this with proliferation-neutral pharmacology (IC₅₀ >40 µM across 500+ cell lines). • Biochemical IC₅₀ 1.8 nM; cellular MEKK2 methylation IC₅₀ 32 nM • Multi-species PK: mouse F=100%, rat F=59%; t₁/₂ 2.0-5.6 h • Co-crystal structure available (PDB: 5V37, 1.42 Å)

Molecular Formula C20H30N4O4S
Molecular Weight 422.54
Cat. No. B1192741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ028862
SynonymsEPZ-028862;  EPZ 028862;  EPZ028862
Molecular FormulaC20H30N4O4S
Molecular Weight422.54
Structural Identifiers
SMILESO=C(C1=NOC(C2CC2)=C1)NC3C[C@@](N4S(=O)(C5CCC(N)CC5)=O)([H])CC[C@@]4([H])C3
InChIInChI=1S/C20H30N4O4S/c21-13-3-7-17(8-4-13)29(26,27)24-15-5-6-16(24)10-14(9-15)22-20(25)18-11-19(28-23-18)12-1-2-12/h11-17H,1-10,21H2,(H,22,25)/t13?,14?,15-,16+,17?
InChIKeyJYZQPJRVTADXNE-MSJJKYGJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EPZ028862: Selective SMYD3 Inhibitor for Target Validation


EPZ028862 is a potent and selective small-molecule inhibitor of the protein lysine methyltransferase SMYD3 (SET and MYND domain-containing protein 3) [1]. Its binding mode has been unequivocally established by a high-resolution co-crystal structure with SMYD3 and the cofactor SAM (PDB ID: 5V37; resolution 1.42 Å) [2]. In the seminal 2018 PLoS ONE study that re-evaluated SMYD family biology with rigorous chemical tools, EPZ028862 exhibited a biochemical IC50 of 1.80 ± 0.06 nM against SMYD3, making it the most potent SMYD3 inhibitor characterized in that head-to-head panel [1]. The compound has a molecular formula of C20H30N4O4S, a molecular weight of 422.54 Da, and is sold exclusively for laboratory research use by multiple specialty suppliers [1].

Supports SMYD3 methyltransferase pathway studies and target engagement research.
1.42 Å co-crystal structure (PDB 5V37) enables structure-based tool optimization.
Multi-species (mouse, rat, dog, NHP) PK data supports exposure modeling studies.

EPZ028862: Why Substitution by Other SMYD3 Inhibitors Fails


Simply interchanging EPZ028862 with another “SMYD3 inhibitor” such as GSK2807 or BCI-121 is not scientifically justifiable, because the PLOS ONE 2018 study that established EPZ028862 as a definitive chemical probe simultaneously profiled these comparators within the same experimental framework and revealed order-of-magnitude differences in biochemical potency. The paper also explicitly demonstrated that earlier-generation probes and RNAi-based approaches produced misleading cell-proliferation phenotypes that could not be reproduced with EPZ028862 or with CRISPR/Cas9 SMYD3 knockout, underscoring the risk of relying on unvalidated tools [1]. Therefore, selection of EPZ028862 over its closest analogs is dictated by its unique combination of sub-nanomolar on-target biochemical activity, defined intracellular target engagement (cellular methylation IC50), and a binding mode that is structurally confirmed at atomic resolution.

Chemotype Mismatch
Isoxazole sulfonamide vs. oxindole/BCI-121 analogs may shift binding kinetics and physicochemical profiles.
Pathway-Response Context
SMYD3 catalytic inhibition alone does not impair autonomous cancer cell proliferation, altering endpoint interpretation for proliferation assays.
ADME Profile Transfer
Multi-species PK exposure of EPZ028862 may differ from compounds with only mouse PK, limiting direct in vivo substitution.
Selectivity Window
Off-target kinase context may require review; substituting tools with different selectivity profiles risks non-comparable conclusions.

EPZ028862: Head-to-Head Evidence vs. SMYD3 Inhibitor Analogs


Biochemical Potency vs. Closest SMYD3 Inhibitors

In the defining PLOS ONE 2018 study, EPZ028862, GSK2807, and BCI-121 were all assayed for SMYD3 inhibition under the same radiometric methyltransferase assay format. EPZ028862 achieved a mean biochemical IC50 of 1.80 ± 0.06 nM (n=2 independent experiments), whereas GSK2807 exhibited an IC50 of 130 nM (72-fold less potent) and BCI-121 yielded an IC50 of 11,800 nM (6,556-fold less potent) [1]. This comparison is drawn directly from Table 1 of the publication, which provides a side-by-side analysis of all inhibitors tested in the study.

Biochemical Potency
Head-to-head
EPZ028862 IC₅₀ = 1.8 nM
EPZ031686 IC₅₀ = 3.0 nM
BCI-121 IC₅₀ = 11,800 nM
Supports higher-ranked SMYD3 pathway inhibition context.
SPA assay, MEKK2 peptide substrate; n=2.
SMYD3 biochemical IC50 methyltransferase assay

Cellular Target Engagement: MEKK2 Methylation

EPZ028862's ability to engage SMYD3 inside cells is quantified by an intracellular substrate methylation IC50 of 0.032 µM (32 nM) [1]. This value represents a mere ~18-fold shift from the biochemical IC50 (1.8 nM), indicating excellent cell permeability and robust intracellular target engagement. In contrast, the SMYD2 inhibitor AZ505 shows a 273-fold shift (biochemical IC50 51 nM to cellular methylation IC50 13,900 nM), and LLY-507 shows a 41-fold shift, highlighting EPZ028862's superior intracellular translation of biochemical potency.

Cellular Target Engagement
Head-to-head
Intracellular MEKK2 methylation IC₅₀ = 0.032 µM (HepG2 cells).
Supports cell-based target engagement and pharmacodynamic endpoint review.
MEKK2 trimethylation in-cell western; n=3.
SMYD3 cellular methylation target engagement intracellular IC50

Physicochemical Advantages Over EPZ031686

The PLOS ONE 2018 study was explicitly designed to dissect the biological roles of SMYD2 and SMYD3 using paralog-selective inhibitors. EPZ028862 is designated as the SMYD3-selective probe within this framework, while EPZ033294 serves as the SMYD2-selective counterpart (SMYD2 biochemical IC50 = 3.9 ± 0.3 nM). The study confirms that EPZ028862 does not exhibit meaningful inhibition of SMYD2, and EPZ033294 does not inhibit SMYD3, establishing a clean selectivity window between the two paralogs [1]. This is in stark contrast to earlier-generation probes such as BCI-121, which showed only marginal SMYD3 inhibition (IC50 = 11,800 nM) and lacked rigorous selectivity profiling.

Physicochemical Profile
Head-to-head
MW = 422.5 Da; cLogP = 0.31
vs. EPZ031686 (MW 591.1 Da; cLogP 2.18).
May support ligand-efficiency and property-optimization workflows.
28.5% lower MW; ~7-fold reduction in lipophilicity.
SMYD3 selectivity SMYD2 methyltransferase selectivity paralog selectivity

Multi-Species Pharmacokinetic Profile

The binding mode of EPZ028862 to SMYD3 is validated by a high-resolution X-ray co-crystal structure (PDB ID: 5V37, resolution 1.42 Å) with clearly resolved electron density (2Fo−Fc, 1σ) for the compound [1]. The structure reveals EPZ028862 bound in the SMYD3 active site alongside the cofactor SAM, with specific hydrogen-bond interactions mapped at atomic resolution. This structural information is absent for GSK2807, BCI-121, and most other SMYD3 inhibitors, which do not have publicly available co-crystal structures with SMYD3.

Multi-Species PK
Cross-study
Oral F%: Mouse 100%, Rat 59%, Dog 70%, NHP 62%.
Enables allometric scaling and cross-species exposure modeling.
IV (1 mg/kg) / PO (5 mg/kg); half-life 2.0–5.6 h.
SMYD3 co-crystal structure binding mode PDB 5V37

Co-Crystal Structure: SMYD3 Binding Mode

The 2018 publication includes multi-species pharmacokinetic data for EPZ028862 following intravenous (IV: 1 mg/kg) and oral (PO: 5 mg/kg) administration. Key parameters include plasma clearance (CLp), volume of distribution at steady state (Vss), terminal half-life (t1/2), mean residence time (MRT), time to maximum concentration (tmax), and oral bioavailability (F%) [1]. For the species with the highest oral bioavailability (F=100%), the parameters are: CLp=79.8 mL/min/kg, Vss=9.5 L/kg, t1/2=2 h, and tmax=0.33 h. Across four species tested, oral bioavailability ranged from 59% to 100%, demonstrating consistent and favorable absorption. This comprehensive PK dataset is not available for GSK2807 or BCI-121 in the public domain.

Co-Crystal Structure
Direct head-to-head
PDB ID: 5V37; Resolution: 1.42 Å. Key H-bond with Thr184 backbone amine.
Informs structure-based design and rational probe development.
Bound with SAM cofactor; X-ray diffraction.
pharmacokinetics in vivo bioavailability SMYD3 inhibitor

Proliferation-Neutral Profile in Cancer Cells

A critical and well-controlled finding of the 2018 study is that EPZ028862 does not inhibit the proliferation of a broad panel of cancer cell lines in either 2D or 3D culture at concentrations up to 25 µM (cellular proliferation IC50 >40 µM) [1]. This result is concordant with CRISPR/Cas9-mediated SMYD3 knockout, which also failed to recapitulate the anti-proliferative effects previously reported with RNAi approaches. This concordance between a highly potent and selective chemical probe and an orthogonal genetic method establishes EPZ028862 as a validated tool for distinguishing genuine SMYD3 catalytic functions from off-target or RNAi-associated artifacts.

Proliferation-Neutral Profile
Class-level inference
Proliferation IC₅₀ >40 µM in HepG2; no effect across >500 cell lines.
Context-dependent: supports non-proliferative SMYD3 endpoint studies.
Strong separation from biochemical IC₅₀ (1.8 nM).
phenotypic validation CRISPR RNAi artifact proliferation

EPZ028862: Optimal Research and Application Scenarios


SMYD3 Catalytic Inhibition in RAS-MEK-ERK Signaling

EPZ028862, with its 1.80 nM biochemical IC50 and co-crystal structure at 1.42 Å, serves as an ideal positive control and reference inhibitor for developing SMYD3 enzymatic assays, including radiometric, fluorescence-based, or SPR formats. Its well-characterized inhibition mechanism and tight-binding kinetics [1] make it suitable for establishing assay QC parameters and for benchmarking new SMYD3 inhibitors.

Structure-Based Drug Design and Chemical Probe Development

For experiments requiring confirmation that SMYD3 catalytic activity is modulated inside cells, EPZ028862's intracellular methylation IC50 of 32 nM provides a quantitative benchmark. Researchers can use EPZ028862 to correlate biochemical inhibition with downstream changes in MAP3K2 methylation status or other SMYD3 substrate modifications, knowing the compound achieves robust cellular target engagement [1].

Negative Control for SMYD3 Target Validation

When experimental design requires unambiguous discrimination between SMYD3 and SMYD2 functions, EPZ028862 is the validated SMYD3-selective chemical probe. Paired with EPZ033294 (the SMYD2-selective inhibitor from the same study, SMYD2 IC50 = 3.9 nM), EPZ028862 enables rigorous paralog-specific pharmacology as established in the 2018 PLOS ONE publication [1].

Cross-Species PK/PD and In Vivo Target Engagement

The publicly deposited co-crystal structure of EPZ028862 bound to SMYD3 (PDB 5V37, 1.42 Å) [2] provides an atomic-resolution template for structure-based drug design. Procurement of EPZ028862 allows medicinal chemistry teams to generate soaking-grade crystals, perform SAR by catalog, and rationally design next-generation SMYD3 inhibitors with improved properties, all grounded in experimentally determined binding poses.

Application
Selection Property
Validation Focus
SMYD3 Pathway Signaling Studies
Cellular target engagement and MEKK2 methylation assay context
Pathway-response endpoint review; proliferation-independent phenotype validation
Structure-Based Lead Optimization
Ligand efficiency and atomic-resolution binding mode (PDB 5V37)
Co-crystal structure interpretation; rational design of focused libraries
Target Validation Negative Control
Proliferation-neutral background context
Cell-viability endpoint review; CRISPR complementation assay context
Cross-Species PK/PD Modeling
Multi-species exposure data and allometric scaling suitability
Exposure-model validation; dose prediction for in vivo pharmacology
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